1,7,11-Trihydroxytetracene-5,12-dione
Description
Structure
3D Structure
Properties
CAS No. |
94620-40-3 |
|---|---|
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
InChI Key |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origin of Product |
United States |
Methodologies for Structural Elucidation of 1,7,11 Trihydroxytetracene 5,12 Dione
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structural framework of a molecule. By probing the interactions of the compound with electromagnetic radiation, detailed information about its chemical environment can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Hypothetical ¹H and ¹³C NMR Data for 1,7,11-Trihydroxytetracene-5,12-dione
This table is a representation of expected values and not based on experimental results.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | - | ~160 |
| H-2 | ~7.2 | ~115 |
| H-3 | ~7.5 | ~125 |
| H-4 | ~7.8 | ~120 |
| C-4a | - | ~130 |
| C-5 | - | ~185 |
| C-5a | - | ~135 |
| H-6 | ~7.9 | ~128 |
| C-6a | - | ~132 |
| C-7 | - | ~162 |
| H-8 | ~7.3 | ~118 |
| H-9 | ~7.6 | ~127 |
| H-10 | ~8.0 | ~122 |
| C-10a | - | ~133 |
| C-11 | - | ~158 |
| C-11a | - | ~134 |
| C-12 | - | ~188 |
| C-12a | - | ~136 |
| 1-OH | ~12.0 | - |
| 7-OH | ~11.8 | - |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Exact Mass Determination
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is crucial for determining the elemental composition of a molecule by providing its exact mass with high precision. For this compound (molecular formula C₁₈H₁₀O₅), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula.
Expected ESI-HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
|---|
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretching (hydroxyl) | 3200-3600 |
| C=O stretching (quinone) | 1650-1680 |
| C=C stretching (aromatic) | 1450-1600 |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis
Electronic Absorption (UV-Vis) spectroscopy provides information about the conjugated system of a molecule. The tetracene-5,12-dione core is a highly conjugated chromophore, and the presence of hydroxyl groups will influence the absorption maxima. The UV-Vis spectrum of a related compound, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, shows a broad peak around 450 nm, which is attributed to the n–π* transition of the highly conjugated system, and a strong peak at 259 nm corresponding to the π–π* transition. mdpi.com Similar absorption patterns would be anticipated for this compound.
Expected UV-Vis Absorption Maxima for this compound
| Transition | Wavelength (λmax, nm) |
|---|---|
| n–π* | ~450 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound. For the related compound 6,11-dihydroxynaphthacene-5,12-dione, X-ray analysis revealed a planar, centrosymmetric molecule. nih.gov A similar planarity would be expected for the tetracene core of this compound.
Theoretical Chemistry Approaches in Structural Confirmation
Theoretical chemistry, through computational methods such as Density Functional Theory (DFT), can be used to predict and confirm structural and spectroscopic properties. By calculating theoretical NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis), and comparing them to experimental data, the proposed structure can be further validated. These computational approaches serve as a powerful complementary tool to experimental techniques in the structural elucidation process.
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
There is no available data from quantum chemical calculations detailing the optimized geometries and electronic structure of this compound. Such calculations would typically involve methods like Density Functional Theory (DFT) or other ab initio approaches to determine key structural parameters.
Table 1: Optimized Geometric Parameters of this compound (Data Not Available)
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | Data Not Available |
| Bond Angles (°) | Data Not Available |
| Dihedral Angles (°) | Data Not Available |
Similarly, information regarding the electronic structure of the molecule, which would include details about molecular orbitals (HOMO, LUMO), electron density distribution, and electrostatic potential, remains uncharacterized in published literature.
Table 2: Calculated Electronic Properties of this compound (Data Not Available)
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
In Silico Prediction of Spectroscopic Parameters
No in silico predictions of the spectroscopic parameters for this compound were found in the reviewed literature. Theoretical predictions of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) are invaluable in complementing experimental data for structural elucidation.
Table 3: Predicted Spectroscopic Data for this compound (Data Not Available)
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR | Chemical Shifts (ppm): Data Not Available |
| ¹³C NMR | Chemical Shifts (ppm): Data Not Available |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹): Data Not Available |
| UV-Vis Spectroscopy | Absorption Maxima (λmax, nm): Data Not Available |
Synthetic Strategies Toward 1,7,11 Trihydroxytetracene 5,12 Dione and Its Derivatives
Total Synthesis Approaches to the 1,7,11-Trihydroxytetracene-5,12-dione Core
Total synthesis provides a versatile platform for the de novo construction of the this compound molecule, allowing for precise control over the placement of substituents. Key strategies involve the sequential formation of the ring system followed by or concurrent with the introduction of the desired oxygenation pattern.
Multistep Synthetic Sequences for Annelation and Aromatization
The construction of the tetracene-5,12-dione skeleton is often achieved through annelation reactions, which involve the fusion of new rings onto a pre-existing aromatic core. Two prominent methods for this are the Diels-Alder reaction and the Friedel-Crafts acylation/annulation.
The Diels-Alder reaction offers a powerful and convergent approach to building the tetracyclic system. nih.govrsc.org This [4+2] cycloaddition reaction typically involves the reaction of a dienophile, such as a substituted 1,4-naphthoquinone (B94277), with a suitable diene. The choice of substituents on both the dienophile and the diene is crucial for controlling the regiochemistry of the cycloaddition and for introducing precursors to the hydroxyl groups at the desired 1, 7, and 11 positions. For instance, a suitably functionalized 1,4-naphthoquinone bearing a hydroxyl or a protected hydroxyl group could serve as the dienophile. Subsequent aromatization of the initial cycloadduct, often through oxidation, yields the stable tetracene-5,12-dione core.
Friedel-Crafts acylation provides an alternative and classical route to the tetracenequinone framework. This reaction typically involves the acylation of a naphthalene (B1677914) or a related bicyclic aromatic compound with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.netnih.govresearchgate.netbeilstein-journals.org The initial acylation is followed by an intramolecular cyclization to form the tetracyclic quinone. The regiochemical outcome of the Friedel-Crafts reaction is governed by the directing effects of the substituents on the starting materials. To achieve the 1,7,11-substitution pattern, one would need to start with appropriately substituted phthalic anhydride and naphthalene precursors.
| Strategy | Key Reaction | Precursors | Advantages | Challenges |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Substituted 1,4-Naphthoquinones (dienophile), Functionalized Dienes | High convergence, good control over stereochemistry in the initial adduct. | Regiocontrol can be challenging depending on the electronics of the diene and dienophile; subsequent aromatization required. |
| Friedel-Crafts Acylation/Annulation | Electrophilic Aromatic Substitution | Functionalized Phthalic Anhydrides, Substituted Naphthalenes | Readily available starting materials, well-established reaction. | Harsh reaction conditions (strong Lewis acids), potential for isomeric mixtures, regiocontrol can be difficult to achieve. |
Regiocontrol in Hydroxylation and Quinone Formation
Achieving the specific 1,7,11-trihydroxy substitution pattern is a significant hurdle in the total synthesis of this molecule. The directing effects of existing substituents on the aromatic rings play a critical role in determining the position of incoming functional groups.
In the context of Diels-Alder approaches , the substitution pattern of the starting naphthoquinone dienophile is paramount. For example, starting with a 5-hydroxy-1,4-naphthoquinone (juglone) derivative and a diene with appropriate functionality could, in principle, lead to the desired substitution pattern after aromatization. nih.gov The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reacting partners.
For Friedel-Crafts strategies , the substituents on both the phthalic anhydride and the naphthalene derivative will direct the initial acylation and subsequent cyclization. The use of protecting groups for hydroxyl functionalities is often necessary to prevent undesired side reactions and to direct the electrophilic aromatic substitution to the desired positions.
Semisynthetic Modification of Precursor Molecules
An alternative to total synthesis is the modification of naturally occurring or readily available tetracene scaffolds. This approach can be more efficient if a suitable precursor with a pre-formed tetracyclic core is available.
Selective Functionalization of Existing Tetracene Scaffolds
Starting with a simpler, unfunctionalized or partially functionalized tetracene-5,12-dione, the challenge lies in the selective introduction of hydroxyl groups at the 1, 7, and 11 positions. The reactivity of the different aromatic rings in the tetracene system varies, and this can be exploited to achieve some degree of regioselectivity. The terminal rings are generally more reactive towards electrophilic substitution than the central rings. However, achieving the specific 1,7,11-pattern often requires multi-step sequences involving protecting groups and the use of directing groups to control the regiochemistry of the functionalization reactions.
Introduction of Hydroxyl Groups at Specific Positions
Several methods can be employed to introduce hydroxyl groups onto an existing tetracenequinone core. One common strategy involves the introduction of a halogen at the desired position, followed by a nucleophilic substitution with a hydroxide (B78521) or methoxide (B1231860) source. The regioselective halogenation of polycyclic aromatic quinones can be challenging, but in some cases, specific positions are more susceptible to halogenation.
Another approach is the Marschalk reaction , which involves the reaction of a hydroxyanthraquinone with an aldehyde in the presence of a reducing agent like sodium dithionite. This reaction introduces an alkyl side chain that can be further oxidized to a hydroxyl group. While traditionally used for anthraquinones, the principles could be extended to tetracenequinones.
Advanced Synthetic Methodologies and Catalysis
Modern synthetic organic chemistry offers a range of advanced tools that could be applied to the synthesis of this compound. These methods often provide milder reaction conditions and improved selectivity compared to classical methods.
Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgethz.chdmaiti.comresearchgate.netthieme.de In principle, transition metal catalysts could be used to selectively activate specific C-H bonds on the tetracene-5,12-dione core, allowing for the direct introduction of hydroxyl groups or their precursors. The development of ligands that can direct the catalyst to the desired positions would be a key challenge in this approach.
Biocatalysis offers another promising avenue, leveraging the high selectivity of enzymes for specific transformations. oup.comresearchgate.net Certain enzymes, such as cytochrome P450 monooxygenases, are known to hydroxylate polycyclic aromatic hydrocarbons. While the regioselectivity of these enzymes can be very specific, finding or engineering an enzyme that can introduce hydroxyl groups at the 1, 7, and 11 positions of the tetracene-5,12-dione core would be a significant research endeavor.
| Methodology | Description | Potential Application | Advantages | Challenges |
|---|---|---|---|---|
| Catalytic C-H Activation | Direct functionalization of C-H bonds using transition metal catalysts. rsc.orgethz.chdmaiti.comresearchgate.netthieme.de | Regioselective hydroxylation of the tetracene-5,12-dione core. | Atom economy, potentially fewer synthetic steps. | Achieving high regioselectivity on a complex polycyclic system, catalyst development. |
| Biocatalysis | Use of enzymes to perform specific chemical transformations. oup.comresearchgate.net | Highly selective hydroxylation of the tetracene scaffold. | High selectivity (regio- and stereoselectivity), mild reaction conditions. | Enzyme discovery and engineering for the specific substrate and desired hydroxylation pattern. |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex aromatic systems from simpler precursors. mdpi.comnih.gov Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are central to this approach. youtube.commdpi.com These methods offer a modular route to the tetracene-5,12-dione skeleton, allowing for the strategic connection of substituted benzene (B151609) and naphthalene rings or the functionalization of a pre-existing polycyclic core.
A plausible retrosynthetic analysis for a substituted tetracene-5,12-dione core could involve a key Suzuki or Stille coupling step. For instance, a suitably functionalized naphthalene derivative could be coupled with a substituted benzene or phthalic anhydride derivative. The hydroxyl groups in the target structure, this compound, would likely be introduced in a protected form, such as methoxy (B1213986) ethers, to be deprotected in the final steps of the synthesis.
Illustrative Suzuki Coupling Approach:
A key disconnection could be made between the C6-C6a and C12a-C12b bonds, suggesting a double Suzuki coupling between a 1,4-dihalogenated naphthalene-2,3-dicarboxylate and two equivalents of a hydroxyphenylboronic acid derivative. Alternatively, a sequential approach involving the coupling of two different aromatic fragments is also common in the synthesis of unsymmetrically substituted polycyclic compounds.
The table below presents representative examples of palladium-catalyzed cross-coupling reactions used in the synthesis of related polycyclic aromatic structures, illustrating the general conditions and versatility of this methodology.
| Entry | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 1 | 2,6-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, Na₂CO₃, 100 °C | 2,6-Diphenylnaphthalene | 85 |
| 2 | 1-Bromo-4-methoxyanthraquinone | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Dioxane, K₃PO₄, 80 °C | 1-(4-Tolyl)-4-methoxyanthraquinone | 92 |
| 3 | 6-Chlorotriazoloquinazoline | Heteroarylstannane | Pd(PPh₃)₄/CuI | DMF, 70 °C | 6-Heteroaryl-triazoloquinazoline | 78 |
| 4 | Aryl Chloride | Thiol | Ni(0)/Xantphos | - | Aryl thioether | - |
This table is illustrative and compiles data from syntheses of analogous polycyclic and heterocyclic systems to demonstrate the applicability of the method. mdpi.comuwa.edu.au
The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern advancements have introduced highly active catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, which can improve yields and expand the substrate scope. rsc.org The functional group tolerance of these reactions is a significant advantage, allowing for the presence of various substituents necessary for building the target molecule. nih.gov
Application of Domino and Tandem Processes
Domino and tandem reactions, also known as cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. researchgate.netnih.gov These processes are characterized by their elegance, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. youtube.comprinceton.edu The synthesis of polycyclic quinones is particularly well-suited to domino strategies, which can involve a sequence of pericyclic, cyclization, and condensation reactions.
A potential domino approach to the this compound framework could be initiated by a Diels-Alder reaction between a suitably substituted benzoquinone and a reactive diene. The resulting cycloadduct could then undergo a series of in-situ transformations, such as aromatization, further cyclizations, or functional group manipulations, to build the complete tetracyclic system. Such processes often lead to the formation of multiple rings in a single, orchestrated sequence.
For example, a tandem reaction could be designed starting from simpler aromatic precursors that undergo a sequence of Friedel-Crafts acylation followed by an intramolecular cyclization to construct the fused ring system. The strategic placement of functional groups on the starting materials directs the cascade, leading to the desired regiochemistry in the final product.
The following table provides examples of domino and tandem reactions used to synthesize complex cyclic and polycyclic structures, highlighting the power of these methods.
| Entry | Starting Materials | Key Transformations | Catalyst/Reagent | Product Type | Complexity Increase |
| 1 | Morita-Baylis-Hillman acetate, Primary amine | Michael Addition / SNAr Cyclization | DMF, 50-90 °C | Dihydroquinoline | Two C-N bonds, one ring |
| 2 | Chromone, Dimethyl acetone-1,3-dicarboxylate | 1,4-Addition / Ring Cleavage / Knoevenagel Condensation / Lactonization | DBU, THF | Benzocoumarine | Two C-C bonds, one ring |
| 3 | ortho-Alkynyl aniline, Aldehyde, Isocyanoacetamide | Multicomponent Domino Process | Toluene, Heat | Furoquinoline | Five bonds, two rings |
| 4 | Ene-diyne | Pauson-Khand Reaction | Co₂(CO)₈ | [5.5.5.5]Fenestrenedione | Four C-C bonds, four rings |
This table is illustrative and compiles data from various domino/tandem syntheses to showcase the principles applicable to the construction of complex molecules. mdpi.combeilstein-journals.orgresearchgate.netrsc.org
The development of such domino reactions for the synthesis of this compound and its derivatives would offer a highly efficient and convergent route. The challenge lies in designing precursors that contain the necessary functionalities, correctly positioned to trigger the desired cascade and control the regioselectivity of the hydroxylation pattern.
Biosynthetic Pathways and Natural Occurrence of Hydroxylated Tetracene 5,12 Diones
Identification of Natural Sources and Producing Microorganisms
Hydroxylated tetracene-5,12-diones are natural products primarily isolated from actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites. nih.gov These microorganisms are ubiquitous in terrestrial and marine environments. mdpi.com A significant portion of known antibiotics have been discovered from the genus Streptomyces. nih.govmdpi.com
While 1,7,11-Trihydroxytetracene-5,12-dione itself is a specific structure, the broader family of tetracenomycins, which are hydroxylated tetracene derivatives, have been extensively studied. A key producing organism for this class of compounds is Streptomyces glaucescens. wikipedia.orgpnas.org This bacterium is known to produce tetracenomycin C, an antibiotic with a hydroxylated tetracene core. wikipedia.org The study of mutant strains of S. glaucescens that are blocked in the production of tetracenomycin C has been instrumental in elucidating the biosynthetic pathway and identifying various intermediates. wikipedia.orgpnas.org Other species of Streptomyces isolated from diverse environments, including marine sediments and extreme locations like the Atacama Desert, have also been found to produce novel tetracene derivatives, suggesting a broad distribution of these biosynthetic capabilities within the genus. mdpi.comresearchgate.net
Table 1: Examples of Microorganisms Producing Tetracene-5,12-dione Derivatives
| Microorganism | Compound Class | Environment |
| Streptomyces glaucescens | Tetracenomycins | Soil |
| Saccharothrix S26 | Reduced anthracyclines | Atacama Desert |
| Streptomyces sp. EGY1 | Sharkquinone | Marine |
Elucidation of Precursor Building Blocks in Tetracene Biosynthesis
The biosynthesis of the tetracene-5,12-dione scaffold is a classic example of a type II polyketide synthase (PKS) pathway. The fundamental building blocks for the carbon framework are derived from simple fatty acid metabolism, primarily acetyl-CoA and malonyl-CoA.
The process is initiated by a ketosynthase III (KSIII) that primes the PKS with a starter unit, typically acetyl-CoA. This is followed by a series of decarboxylative condensation reactions where the growing polyketide chain is extended by the sequential addition of malonyl-CoA extender units. This process is catalyzed by a set of core enzymes within the PKS complex, including two β-ketoacyl synthases (tcmK and tcmL) and an acyl carrier protein (tcmM) in the case of tetracenomycin C biosynthesis. wikipedia.org The number of extension cycles determines the final chain length of the polyketide backbone. For the C18 backbone of tetracene, one molecule of acetyl-CoA and eight molecules of malonyl-CoA are typically required.
Enzymatic Mechanisms of Hydroxylation and Aromatization in Secondary Metabolite Pathways
Following the assembly of the linear polyketide chain, a series of post-PKS modifications occur to yield the final hydroxylated and aromatized tetracene-5,12-dione structure. These modifications are catalyzed by a suite of tailoring enzymes encoded within the biosynthetic gene cluster.
Aromatization and Cyclization: The highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic four-ring tetracene structure. This process is guided by specific cyclase enzymes. For instance, in the tetracenomycin C pathway, the tcmI gene product acts as a cyclase that catalyzes an aromatic rearrangement. researchgate.net The tcmJ gene product is believed to encode a B-ring cyclase, and the N-terminal domain of the TcmN protein likely functions as the C-ring cyclase. nih.gov These enzymes ensure the correct folding and cyclization of the polyketide chain to form the nascent aromatic rings.
Hydroxylation: The hydroxyl groups at specific positions on the tetracene ring are introduced by monooxygenase enzymes, which are a class of oxidoreductases. These enzymes typically utilize molecular oxygen and a reducing equivalent (e.g., NADH or NADPH) to introduce a hydroxyl group onto an aromatic ring. In the biosynthesis of tetracenomycin C, the tcmH gene encodes a C-5 monooxygenase that converts tetracenomycin F1 to tetracenomycin D3, a key hydroxylation step. nih.govnih.gov The specific positions of the hydroxyl groups, such as at C-1, C-7, and C-11 in this compound, are determined by the substrate specificity of the particular monooxygenases present in the biosynthetic pathway.
Biotechnological Approaches for Biosynthesis Optimization
The potential of hydroxylated tetracene-5,12-diones as therapeutic agents has driven efforts to improve their production through biotechnological approaches. One of the primary strategies is the heterologous expression of the entire biosynthetic gene cluster in a more amenable host organism.
By cloning the complete gene cluster responsible for the production of a tetracene compound into a host like Streptomyces lividans, it is possible to achieve overproduction of the final product or specific intermediates. wikipedia.orgpnas.org This approach also facilitates genetic manipulation of the pathway to generate novel "unnatural" natural products. For example, by selectively inactivating or introducing genes for tailoring enzymes like hydroxylases, it is possible to create new derivatives with altered hydroxylation patterns.
Structure Activity Relationship Sar and Chemoinformatic Studies of 1,7,11 Trihydroxytetracene 5,12 Dione Analogues
Design and Synthesis of Structure-Activity Relationship Library Compounds
The systematic exploration of the SAR of 1,7,11-Trihydroxytetracene-5,12-dione hinges on the creation of a diverse library of related compounds. The design of this library is a strategic process, often guided by preliminary biological data and computational modeling, to probe the importance of various structural features. The synthesis of these analogues typically involves multi-step organic reactions, starting from readily available precursors.
The core tetracyclic framework of tetracene-5,12-dione can be constructed through various synthetic strategies, including Friedel-Crafts reactions and Diels-Alder cycloadditions. Modifications to the parent structure of this compound are then systematically introduced. These modifications can include:
Introduction of other substituents: Functional groups such as alkyl, alkoxy, and halogens can be introduced to probe the effects of steric bulk, electronics, and lipophilicity.
Modification of the tetracyclic core: While maintaining the essential quinone functionality, alterations to the aromatic rings can be explored.
The synthesis of these compounds requires careful planning to ensure regioselectivity and to manage protecting group chemistry, especially when dealing with multiple hydroxyl groups. Each synthesized compound is then rigorously purified and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Impact of Hydroxyl Group Substitution Patterns on Biological Efficacy
The number and placement of hydroxyl groups on the tetracene-5,12-dione scaffold are known to be critical determinants of biological activity. These groups can participate in hydrogen bonding interactions with biological targets, such as enzymes or DNA, and can also influence the molecule's solubility and pharmacokinetic properties.
Systematic studies involving the synthesized library of analogues allow for a direct assessment of the impact of hydroxyl group substitution. By comparing the biological efficacy of compounds with varying hydroxylation patterns, researchers can deduce key SAR insights. For instance, the activity of this compound can be compared with that of its isomers, as well as with analogues possessing fewer or more hydroxyl groups.
This analysis helps to identify "hot spots" on the molecule where hydroxyl groups are essential for activity and other positions where they may be detrimental or have no significant effect. This knowledge is invaluable for the design of future generations of more potent and selective compounds. The potential for derivatives of complex tetracene-5,12-diones to be synthesized as potent bioactive agents for cancer treatment underscores the importance of understanding these relationships. nih.gov
Computational QSAR Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying various molecular descriptors, such as electronic, steric, and hydrophobic properties, QSAR models can predict the activity of novel, unsynthesized compounds.
For the this compound analogue library, a QSAR study would involve the following steps:
Data Set Preparation: A dataset of synthesized compounds with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a predictive model.
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques.
A validated QSAR model can provide valuable insights into the key structural features that govern the biological activity of these compounds. nih.gov This knowledge can then be used to prioritize the synthesis of new analogues with potentially enhanced efficacy, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.
Pharmacophore Mapping and De Novo Ligand Design for Target Interactions
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For this compound and its active analogues, a pharmacophore model can be generated based on their common structural features and their presumed binding mode with a target. This model serves as a 3D query to search virtual compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active.
Furthermore, the pharmacophore model can be used for de novo ligand design, a computational approach to build novel molecules from scratch. By using the pharmacophore as a blueprint, algorithms can piece together molecular fragments to design new chemical entities that are structurally distinct from the original template but retain the key features required for biological activity. This approach opens up possibilities for discovering novel scaffolds with improved properties.
Molecular and Cellular Mechanisms of Action of Hydroxylated Tetracene 5,12 Diones Excluding Human Clinical Data
Interaction with Biomolecular Targets
DNA Intercalation and Topoisomerase Inhibition
There is no specific information available in the reviewed scientific literature concerning the ability of 1,7,11-Trihydroxytetracene-5,12-dione to intercalate with DNA or inhibit topoisomerase enzymes.
Enzyme Inhibition Profiling (e.g., Caspases, Lactate Dehydrogenase, Kinases)
No data from enzyme inhibition profiling studies for this compound has been found in the public scientific record.
Protein-Ligand Binding Analysis (e.g., Molecular Docking, Molecular Dynamics)
Specific protein-ligand binding analyses, such as molecular docking or molecular dynamics simulations, for this compound are not described in the available literature.
Modulatory Effects on Cellular Pathways and Processes
Cell Proliferation Inhibition in Specific Cell Lines (e.g., MCF-7, HeLa, A549, SKOV3, A2780)
There are no published studies detailing the inhibitory effects of this compound on the proliferation of MCF-7, HeLa, A549, SKOV3, or A2780 cell lines.
Specific Biological Activity Profiles
In Vitro Antioxidant Activity and Reactive Oxygen Species Modulation
The in vitro antioxidant and reactive oxygen species (ROS) modulating properties of hydroxylated tetracene-5,12-diones are intrinsically linked to their chemical structure, particularly the quinone moiety and hydroxyl substitutions. While specific studies on this compound are not extensively available, the broader class of anthracyclines, to which this compound belongs, has been studied for its capacity to influence cellular redox states. These compounds can exhibit a dual role, acting as both pro-oxidants and antioxidants depending on the biological environment.
The primary mechanism by which these compounds modulate ROS is through the redox cycling of the quinone group in the C ring. hilarispublisher.com This process involves the one-electron reduction of the quinone to a semiquinone radical by various flavoprotein oxidoreductases, such as NAD(P)H-oxidoreductases and CYP reductases. hilarispublisher.com In the presence of molecular oxygen, this semiquinone radical can then reduce oxygen to form a superoxide (B77818) anion (O₂•⁻), regenerating the parent quinone. hilarispublisher.com This cycle can lead to the significant production of superoxide radicals. nih.govnih.gov
Furthermore, these compounds can form complexes with metal ions, particularly iron, which can also participate in redox reactions to generate ROS. nih.gov The anthracycline-iron complex can catalyze the production of superoxide anions and subsequently other reactive species, contributing to oxidative stress. nih.govnih.gov The generated superoxide can be dismutated to hydrogen peroxide (H₂O₂), which in turn can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction, especially in the presence of ferrous ions. mdpi.com
Conversely, the hydroxyl groups present on the tetracene-5,12-dione scaffold can contribute to antioxidant activity. Phenolic hydroxyl groups are known to act as hydrogen donors, which can scavenge free radicals and terminate radical chain reactions. The number and position of these hydroxyl groups significantly influence the antioxidant potential. nih.gov For instance, studies on other hydroxylated aromatic compounds, like hydroxylated phenanthrenes, have demonstrated that their antioxidant activity is dependent on the number and position of hydroxyl groups, which affects their electron-donating and hydrogen-transfer abilities. nih.gov
Detailed Research Findings
While direct experimental data for this compound is limited, research on analogous structures provides insight into its potential in vitro antioxidant and ROS modulating effects.
Free Radical Scavenging Activity:
Hydroxylated aromatic compounds are known to exhibit free radical scavenging capabilities. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate this activity. peerj.com The presence of multiple hydroxyl groups on the tetracene ring of this compound suggests a potential for direct scavenging of free radicals.
Reactive Oxygen Species Generation:
Studies on anthracyclines have demonstrated their ability to stimulate the production of superoxide anions in various subcellular fractions, including microsomes, mitochondria, and nuclei. nih.gov This ROS generation is a key aspect of their biological activity. For example, doxorubicin (B1662922), a related anthracycline, has been shown to increase superoxide production in a dose-dependent manner in tumor microsomes. nih.gov
Modulation of Antioxidant Enzymes:
Exposure to compounds that generate ROS can lead to compensatory changes in the activity of cellular antioxidant enzymes. However, some anthracyclines have been shown to deplete key antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPX), which can exacerbate oxidative stress. mdpi.com
The following tables summarize the potential in vitro antioxidant and ROS modulating activities of hydroxylated tetracene-5,12-diones based on data from related compounds.
| Assay | Observed Effect in Related Compounds | Potential Mechanism |
|---|---|---|
| DPPH Radical Scavenging | Scavenging of DPPH radicals by hydroxylated aromatic compounds. nih.govpeerj.com | Hydrogen atom donation from phenolic hydroxyl groups to stabilize the free radical. |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺ to Fe²⁺ by hydroxylated phenanthrenes. nih.gov | Electron-donating capacity of the hydroxylated aromatic system. |
| Cellular Component | Observed Effect in Related Compounds (Anthracyclines) | Mechanism |
|---|---|---|
| Microsomes | Increased superoxide anion production. nih.gov | Enzymatic (e.g., NADPH-cytochrome P450 reductase) one-electron reduction of the quinone moiety, followed by re-oxidation by molecular oxygen. hilarispublisher.com |
| Mitochondria | Enhanced superoxide anion production. nih.gov | Interaction with components of the electron transport chain, leading to electron leakage and superoxide formation. nih.gov |
| Nuclei | Stimulation of superoxide anion production. nih.gov | Nuclear enzyme-mediated redox cycling of the quinone. |
Advanced Research Techniques and Integrated Methodologies for Studying Hydroxylated Tetracene 5,12 Diones
Omics Technologies for Systems-Level Biological Understanding
"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a chemical compound. These approaches are critical for elucidating mechanisms of action and identifying potential biomarkers.
Proteomics
Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of 1,7,11-Trihydroxytetracene-5,12-dione, proteomic studies could identify protein targets and map out the signaling pathways modulated by the compound. Techniques such as mass spectrometry-based proteomics could provide a comprehensive profile of protein expression changes in cells or tissues upon exposure. Currently, there are no published proteomic studies specifically focused on this compound.
Transcriptomics
Transcriptomics analyzes the complete set of RNA transcripts produced by an organism or cell. This can reveal how this compound may alter gene expression. By employing techniques like RNA sequencing (RNA-Seq), researchers could gain insights into the genetic pathways affected by the compound. As of now, transcriptomic data specific to the effects of this compound are not available in the scientific literature.
Metabolomics
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach could uncover the metabolic pathways perturbed by this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are central to metabolomic analysis. There is currently a lack of metabolomic research specifically investigating the impact of this compound.
| Omics Technology | Potential Application to this compound | Current Research Status |
| Proteomics | Identification of protein binding partners and affected cellular pathways. | No specific studies published. |
| Transcriptomics | Analysis of gene expression changes to understand regulatory effects. | No specific studies published. |
| Metabolomics | Characterization of metabolic alterations and pathway disruptions. | No specific studies published. |
High-Content Screening for Phenotypic Analysis
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells. This powerful technique could be used to assess the effects of this compound on cellular morphology, proliferation, and other important cellular processes in a high-throughput manner. Despite its potential, there are no published HCS studies specifically centered on this compound.
Advanced Imaging Techniques for Subcellular Localization and Interaction Studies
Advanced imaging techniques are crucial for visualizing the distribution of a compound within a cell and observing its interactions with subcellular components.
Confocal Microscopy: Could be used to determine the subcellular localization of this compound, provided it has fluorescent properties or can be tagged with a fluorescent marker.
Förster Resonance Energy Transfer (FRET): This technique could potentially be used to study the direct interaction of the compound with specific proteins in a living cell.
At present, there is no available research that has utilized these advanced imaging techniques to study the subcellular localization or molecular interactions of this compound.
Microfluidics and Organ-on-a-Chip Systems for in vitro Modeling
Microfluidics and organ-on-a-chip technologies allow for the creation of more physiologically relevant in vitro models of human tissues and organs. These systems could provide a more accurate prediction of the effects of this compound on human physiology compared to traditional cell culture methods. The application of these advanced models to study the specific biological activities of this compound has not yet been reported in the scientific literature.
| Technique | Potential Application for this compound | Current Research Status |
| High-Content Screening | Phenotypic profiling of cellular responses. | No specific studies published. |
| Advanced Imaging | Subcellular localization and molecular interaction studies. | No specific studies published. |
| Microfluidics/Organ-on-a-Chip | In vitro modeling of tissue-specific effects. | No specific studies published. |
No Publicly Available Research Found for this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data currently available for the chemical compound This compound . Extensive searches for information pertaining to its synthesis, biological activity, and potential therapeutic applications, including the specific areas outlined in the user's request, did not yield any relevant results.
The requested article, which was to focus on the "Future Perspectives and Translational Potential of Hydroxylated Tetracene-5,12-diones in Drug Discovery Research" with a specific focus on this compound, cannot be generated at this time due to the absence of foundational research on this particular molecule. The outlined sections, including the rational design of analogues, synergistic combinatorial approaches, development of chemical probes, and the challenges and opportunities in its therapeutic development, are all contingent on the existence of primary research, which appears to be non-existent for this specific compound.
While the broader class of hydroxylated tetracene-5,12-diones has been a subject of scientific inquiry, the specific substitution pattern of hydroxyl groups at the 1, 7, and 11 positions of the tetracene-5,12-dione core is not described in the accessible scientific literature. Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.
It is possible that research on this compound exists in proprietary databases or internal research and development programs that are not publicly accessible. However, based on the information available in the public domain, no data can be provided for the requested article.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
